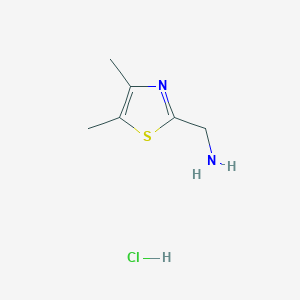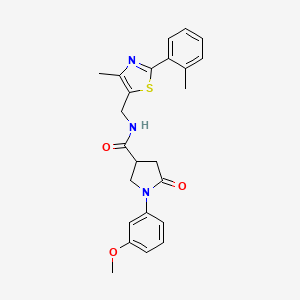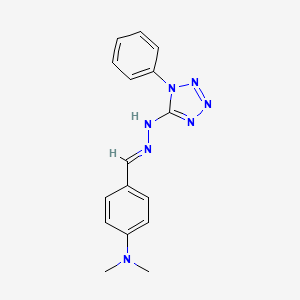![molecular formula C17H15ClN2O3 B2674171 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide CAS No. 902254-89-1](/img/structure/B2674171.png)
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound featuring a unique structure comprising a benzoxazole ring system with a chloro substituent and an acetamide group bonded to a phenylethyl moiety. This compound holds significant interest in various scientific fields due to its potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide typically involves a multi-step synthesis starting from readily available precursors. A common synthetic route might involve:
Formation of Benzoxazole Ring: : Starting with an appropriate halogenated benzoic acid, cyclization is achieved through a condensation reaction with a suitable amino compound under acidic or basic conditions to form the benzoxazole ring.
Chlorination: : Introduction of the chlorine atom on the benzoxazole ring is achieved using chlorinating agents like thionyl chloride or sulfuryl chloride.
Acetamide Formation: : The final step involves acylation of the benzoxazole derivative with phenyl ethyl amine in the presence of acetic anhydride and a catalyst like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes with optimizations for yield and purity. High-pressure reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization can be used to achieve industrial-scale production.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, primarily at the phenylethyl side chain, to form hydroxylated derivatives.
Reduction: : Reduction reactions can target the oxo group in the benzoxazole ring to form corresponding alcohols.
Substitution: : Electrophilic substitution reactions, particularly on the benzoxazole ring, can introduce additional substituents like nitro, amino, or alkyl groups.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Reagents like nitric acid for nitration, halogenating agents for halogenation, and alkyl halides for alkylation.
Major Products Formed from These Reactions
Oxidation Products: : Hydroxylated phenylethyl derivatives.
Reduction Products: : Alcohol derivatives of the benzoxazole ring.
Substitution Products: : Various substituted benzoxazole derivatives depending on the specific reagents used.
科学研究应用
The compound's diverse chemical properties and potential biological activities have led to various applications:
Chemistry: : Used as an intermediate in organic synthesis and in studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of advanced materials, dyes, and polymers.
作用机制
The mechanism by which 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: : Potential targets include enzymes involved in metabolic pathways, receptors on cell membranes, and nucleic acids.
Pathways Involved: : May affect signaling pathways such as apoptosis, cell proliferation, and inflammatory response.
相似化合物的比较
Comparison with Other Similar Compounds
When compared to structurally similar compounds, 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and biological activities.
List of Similar Compounds
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : Lacks the phenylethyl group, resulting in different biological activity.
2-(5-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide: : Bromine substituent offers distinct reactivity and potentially different biological properties.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methylacetamide: : Methyl group substitution alters its interaction with molecular targets.
That's a quick spin around the world of this compound. Your thoughts?
属性
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11(12-5-3-2-4-6-12)19-16(21)10-20-14-9-13(18)7-8-15(14)23-17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUFAPJLVYYARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2674088.png)

![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)
![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)

![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)
![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)
![2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2674102.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)
![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)
![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)

